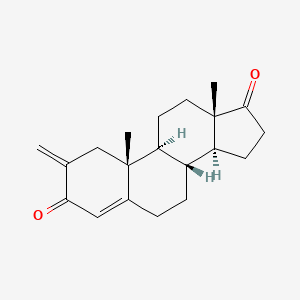

2-Methyleneandrostenedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyleneandrostenedione, also known as this compound, is a useful research compound. Its molecular formula is C20H26O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Therapeutic Applications

2-Methyleneandrostenedione has been investigated for its potential therapeutic applications, particularly in the treatment of hormone-dependent cancers such as prostate and breast cancer.

- Prostate Cancer Treatment : Research indicates that derivatives of androstenedione, including this compound, exhibit significant antiproliferative effects on prostate cancer cell lines. A study demonstrated that certain dimeric forms of testosterone and androstenedione were effective against androgen-dependent (LNCaP) and independent (PC3 and DU145) prostate cancer cells, with IC50 values indicating potent activity . This suggests that this compound could be developed into a therapeutic agent for managing prostate cancer.

- Breast Cancer Treatment : As an aromatase inhibitor, this compound may also play a role in treating estrogen receptor-positive breast cancer. Aromatase inhibitors are crucial in reducing estrogen levels in postmenopausal women with hormone-sensitive tumors. The compound's structural characteristics may enhance its efficacy compared to traditional therapies .

Biochemical Research Applications

The compound has been utilized in various biochemical studies to understand steroid hormone interactions and metabolic pathways.

- Steroid Hormone Analysis : Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) have been employed to quantify steroid hormones, including this compound. This method allows researchers to investigate the metabolic pathways involving this compound and its derivatives in human tissues .

- Mechanistic Studies : Investigations into the mechanisms of action of this compound have revealed its interaction with androgen receptors, providing insights into how it influences gene expression related to growth and differentiation in target tissues .

Synthesis and Chemical Applications

The synthesis of this compound is a focal point for researchers aiming to develop new steroidal compounds with enhanced biological activity.

- Synthetic Pathways : The compound can be synthesized through various organic reactions that modify existing steroid frameworks. These synthetic methodologies are essential for producing analogs with improved therapeutic profiles or reduced side effects .

- Precursor for Other Compounds : this compound serves as a precursor for synthesizing other steroids and pharmaceutical agents. Its structural modifications can lead to the development of novel compounds with specific biological activities, further expanding its application scope in drug discovery .

Case Study 1: Prostate Cancer Cell Line Evaluation

A study focused on the effects of this compound on LNCaP prostate cancer cells demonstrated that treatment with this compound significantly inhibited cell proliferation at lower concentrations compared to traditional antiandrogens like cyproterone acetate. The results indicated an average IC50 value of approximately 13.3 μM, showcasing its potential as a more effective treatment option .

Case Study 2: Aromatase Inhibition

In another investigation, this compound was tested for its ability to inhibit aromatase activity in breast cancer models. The findings suggested that it could effectively reduce estrogen production, making it a candidate for further development as an aromatase inhibitor in clinical settings .

Análisis De Reacciones Químicas

Aromatase-Catalyzed Aromatization

2-Methyleneandrostenedione undergoes aromatization via human placental aromatase to produce 2-methylestrogen , though with a low conversion rate (~1–5% under experimental conditions) . This reaction proceeds through a 1,4-diene intermediate before cleavage of the C10–C19 bond, a critical step in estrogen biosynthesis .

Key observations :

-

The reaction's slow kinetics suggest steric hindrance from the 2-methylene group impedes optimal substrate positioning in the aromatase active site .

-

The 1,4-diene intermediate formation precedes oxidative removal of the C19 methyl group, consistent with the general aromatase mechanism .

Cytochrome P450 11B2-Mediated Hydroxylation

P450 11B2 catalyzes 11β-hydroxylation of androstenedione derivatives. For this compound, hydroxylation at C19 is sterically hindered, leading to alternative pathways:

CYP105D18-Catalyzed Hydroxylation

In bacterial systems, CYP105D18 introduces hydroxyl groups at non-canonical positions:

-

2β-Hydroxy-2-methyleneandrostenedione is the primary product (t<sub>R</sub> = 13.4 min) .

-

A secondary double-hydroxylated product forms at trace levels (t<sub>R</sub> = 13.2 min) .

Inhibitory Activity Against Aromatase

This compound acts as a competitive inhibitor of aromatase, with binding affinity influenced by methyl group stereochemistry:

| Compound | K<sub>i</sub> (nM) | Relative Inhibition Strength |

|---|---|---|

| This compound | 22–68 | Moderate |

| 2,2-Dimethylandrostenedione | 8.8 | High (due to dual methyl groups) |

Mechanistic studies indicate that the 2β-methyl group in dimethyl analogs causes steric clashes, preventing substrate binding and enhancing inhibition .

Metabolic Pathways

This compound participates in steroidogenic pathways:

-

Androgen-to-Estrogen Conversion : Serves as a precursor for 2-methylestrogen via aromatase .

-

Detoxification : Undergoes hydroxylation in hepatic systems to form polar metabolites excreted via urine .

-

Competitive Displacement : Binds to aromatase with higher affinity than endogenous androstenedione (K<sub>m</sub> = 1.9 μM for androstenedione vs. K<sub>i</sub> = 22 nM for 2-methylene analog) .

Kinetic and Mechanistic Insights

-

Aromatization Rate : The low conversion rate (0.13 s<sup>−1</sup> for androstenedione) further decreases with 2-methylene substitution due to hindered active-site interactions .

-

Oxygen Exchange : The 19-aldehyde intermediate undergoes rapid <sup>18</sup>O exchange with water (rate ≥0.5 s<sup>−1</sup>), confirming hydration-dehydration steps precede C–C bond cleavage .

Propiedades

Fórmula molecular |

C20H26O2 |

|---|---|

Peso molecular |

298.4 g/mol |

Nombre IUPAC |

(8R,9S,10R,13S,14S)-10,13-dimethyl-2-methylidene-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C20H26O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h10,14-16H,1,4-9,11H2,2-3H3/t14-,15-,16-,19-,20-/m0/s1 |

Clave InChI |

KNDVUJIQAHBHEY-UKSSEWCLSA-N |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C(=C)C[C@]34C |

SMILES canónico |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C(=C)CC34C |

Sinónimos |

2-methyleneandrostenedione |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.